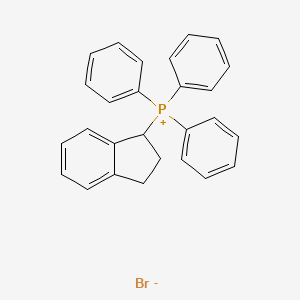
(2,3-Dihydro-1H-inden-1-yl)(triphenyl)phosphanium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3-Dihydro-1H-inden-1-yl)(triphenyl)phosphanium bromide is a chemical compound with the molecular formula C27H24BrP. It is known for its unique structure, which includes a phosphonium ion bonded to a 2,3-dihydro-1H-inden-1-yl group and three phenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dihydro-1H-inden-1-yl)(triphenyl)phosphanium bromide typically involves the reaction of triphenylphosphine with 2,3-dihydro-1H-indene in the presence of a brominating agent. One common method includes the use of bromine or hydrogen bromide as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene under reflux conditions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and consistent production. The use of automated reactors and precise control of reaction conditions can help in scaling up the synthesis while maintaining product quality .
Chemical Reactions Analysis
Types of Reactions
(2,3-Dihydro-1H-inden-1-yl)(triphenyl)phosphanium bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form the corresponding phosphine.
Substitution: The bromide ion can be substituted with other nucleophiles such as chloride, iodide, or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium chloride, sodium iodide, or sodium methoxide are used under mild conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Corresponding phosphine.
Substitution: Various substituted phosphonium salts.
Scientific Research Applications
(2,3-Dihydro-1H-inden-1-yl)(triphenyl)phosphanium bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease.
Industry: It is used in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism by which (2,3-Dihydro-1H-inden-1-yl)(triphenyl)phosphanium bromide exerts its effects involves the interaction of the phosphonium ion with various molecular targets. The compound can act as a ligand, forming complexes with metal ions, which can then participate in catalytic cycles. Additionally, its ability to undergo redox reactions makes it useful in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
- (2-Bromoethyl)triphenylphosphonium bromide
- (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide
- 2-Acetyloxyethyl(triphenyl)phosphanium bromide
Uniqueness
(2,3-Dihydro-1H-inden-1-yl)(triphenyl)phosphanium bromide is unique due to its specific structure, which imparts distinct reactivity and stability compared to other phosphonium salts. Its ability to form stable complexes with metals and participate in a variety of chemical reactions makes it a valuable compound in both academic and industrial research .
Properties
CAS No. |
21851-76-3 |
|---|---|
Molecular Formula |
C27H24BrP |
Molecular Weight |
459.4 g/mol |
IUPAC Name |
2,3-dihydro-1H-inden-1-yl(triphenyl)phosphanium;bromide |
InChI |
InChI=1S/C27H24P.BrH/c1-4-13-23(14-5-1)28(24-15-6-2-7-16-24,25-17-8-3-9-18-25)27-21-20-22-12-10-11-19-26(22)27;/h1-19,27H,20-21H2;1H/q+1;/p-1 |
InChI Key |
KJKRTWSEJZRWFJ-UHFFFAOYSA-M |
Canonical SMILES |
C1CC2=CC=CC=C2C1[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



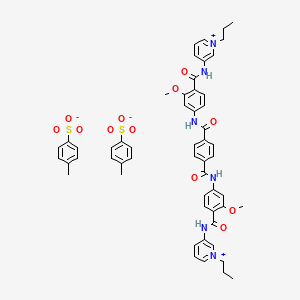
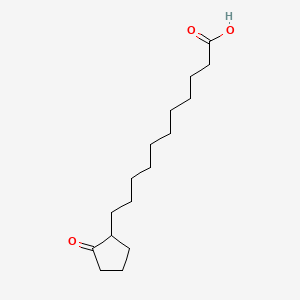

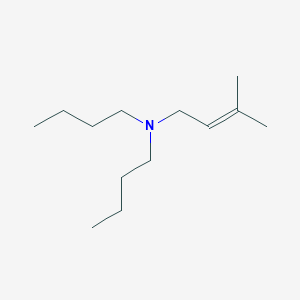
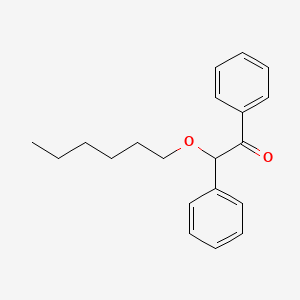
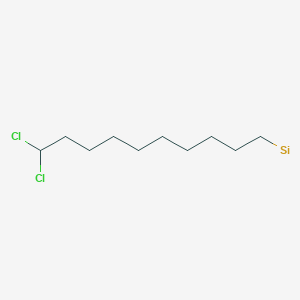
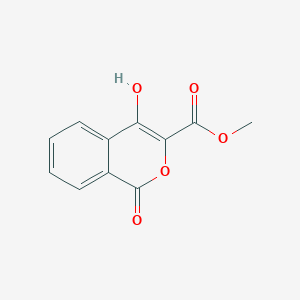
![4-[Ethyl(phenyl)arsanyl]benzoic acid](/img/structure/B14712110.png)
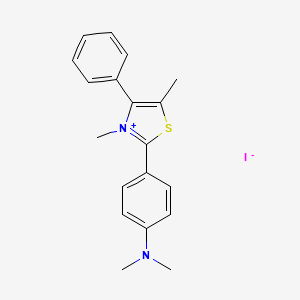
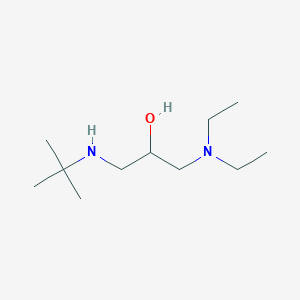
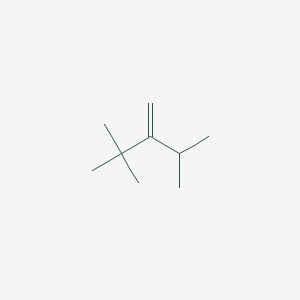

![Benzene, 1,1'-[1,2-ethanediylbis(sulfonyl)]bis[4-methyl-](/img/structure/B14712145.png)
